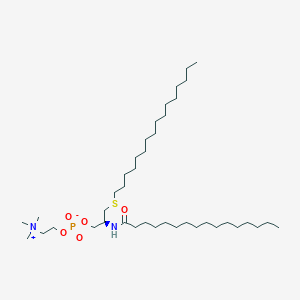

1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2), an enzyme that hydrolyzes the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids . This compound has significant implications in cellular signaling and various pathophysiological conditions, including inflammation and cancer .

Preparation Methods

Thioetheramide-PC is synthesized through a series of chemical reactions involving the modification of phospholipidsThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), and the reactions are carried out under controlled temperatures and pH levels

Chemical Reactions Analysis

Thioetheramide-PC undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The phospholipid backbone can undergo substitution reactions to introduce different functional groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thioetheramide-PC has a wide range of scientific research applications:

Mechanism of Action

Thioetheramide-PC exerts its effects by binding to the catalytic and activator sites of secretory phospholipase A2 (sPLA2). This dual interaction results in the inhibition of sPLA2 activity at higher concentrations and potential activation at lower concentrations . The binding to the catalytic site prevents the hydrolysis of phospholipids, thereby reducing the release of fatty acids and lysophospholipids, which are involved in inflammatory responses .

Comparison with Similar Compounds

Thioetheramide-PC is unique due to its dual interaction with the catalytic and activator sites of sPLA2. Similar compounds include:

1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine: Another structurally modified phospholipid with similar inhibitory effects on sPLA2.

1-Hexadecylthio-2-hexadecanoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine: A compound with a similar structure and function.

These compounds share structural similarities with Thioetheramide-PC but may differ in their binding affinities and specific inhibitory effects on sPLA2.

Biological Activity

1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, commonly referred to as Thioetheramide-PC, is a structurally modified phospholipid with significant biological activity, particularly as an inhibitor of secretory phospholipase A2 (sPLA2). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases and its role in cellular signaling.

- Molecular Formula : C₄₅H₉₃N₂O₄PS

- Molecular Weight : 789.27 g/mol

- CAS Number : 116457-99-9

Thioetheramide-PC functions primarily as a competitive, reversible inhibitor of sPLA2. It interacts with the catalytic site of the enzyme, inhibiting its ability to hydrolyze phospholipids, which is crucial in the release of free fatty acids and lysophospholipids involved in inflammatory processes. The compound exhibits an IC50 value of approximately 2 μM for sPLA2 inhibition .

Inhibition of Phospholipase A2

sPLA2 enzymes play pivotal roles in various physiological and pathological processes, including inflammation and cancer. By inhibiting these enzymes, Thioetheramide-PC can potentially mitigate excessive inflammatory responses that contribute to diseases such as coronary artery disease and acute respiratory distress syndrome .

Case Studies and Research Findings

- Inflammation and Cardiovascular Disease : Research indicates that high levels of sPLA2 are associated with increased vascular inflammation. Thioetheramide-PC's inhibitory effects may help reduce this inflammation, thereby lowering the risk of coronary events .

- Cellular Signaling : The metabolites produced by sPLA2 activity, such as arachidonic acid, are involved in signaling pathways that regulate gene expression and maintain membrane integrity. By inhibiting sPLA2, Thioetheramide-PC may influence these pathways positively .

- Cancer Research : In studies examining the role of sPLA2 in tumor progression, Thioetheramide-PC has been shown to alter cell function by modulating lipid signaling pathways that are critical for cancer cell survival and proliferation .

Data Table: Inhibition Studies

Properties

Molecular Formula |

C40H83N2O5PS |

|---|---|

Molecular Weight |

735.1 g/mol |

IUPAC Name |

[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/t39-/m0/s1 |

InChI Key |

WLWWVTPUDQTUJU-KDXMTYKHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.